This compound is an ionic salt formed by the deprotonation of tert-amyl alcohol (2-methyl-2-butanol) and the subsequent reaction with sodium metal. Sodium tert-pentoxide is a versatile base due to its strong basicity and its bulky tert-butyl group, which helps it participate in reactions with sterically hindered substrates [].
Sodium tert-pentoxide has a simple ionic structure. The tert-butyl group (C(CH3)3) is bonded to a central oxygen atom with a single negative charge. This negatively charged oxygen interacts with a sodium cation (Na+) to form the ionic salt. The bulky tert-butyl group provides steric hindrance, influencing the reactivity of the compound [].
Sodium tert-pentoxide can be synthesized by reacting tert-amyl alcohol with sodium metal in an inert solvent like toluene or n-hexane according to the following equation:
(CH3)3C-CH2OH + 2 Na → (CH3)3C-CH2O- + Na+ + ½ H2
The reaction is highly exothermic and releases hydrogen gas. Due to the safety hazards associated with alkali metals, alternative methods involving the reaction of tert-amyl alcohol with sodium hydride (NaH) are often preferred.
Sodium tert-pentoxide decomposes readily in water to form tert-amyl alcohol and sodium hydroxide. This reaction is highly exothermic as well.
(CH3)3C-CH2O- + H2O → (CH3)3C-CH2OH + NaOH
Sodium tert-pentoxide is a strong base and can participate in various deprotonation reactions. It is commonly used in organic synthesis for reactions such as:
Sodium tert-pentoxide functions as a strong base by abstracting protons (H+) from organic molecules. The bulky tert-butyl group helps the base achieve good reactivity even with hindered substrates. The deprotonation step often initiates further reactions in organic synthesis, such as C-C bond formation or nucleophilic additions [, ].
Flammable;Corrosive;Irritant